Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-
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Overview
Description
1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene is a chemical compound with the molecular formula C22H20S and a molecular weight of 316.459 g/mol It is known for its unique structure, which includes a cyclopropylidene core substituted with phenylthio and bisbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene typically involves the reaction of 2-methyl-2-(phenylthio)cyclopropylidene with benzene derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar principles as those used in laboratory settings, with adjustments for scale and efficiency. Industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the phenylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can result in a variety of functionalized compounds depending on the nucleophile employed .
Scientific Research Applications
1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Mechanism of Action
The mechanism of action of 1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropylidene core provides structural rigidity, which can affect the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[2-Methyl-2-(phenylsulfanyl)-1,1-cyclopropanediyl]dibenzene
- Benzene, 1,1’-[2-methyl-2-(phenylthio)cyclopropylidene]bis-
Uniqueness
1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene is unique due to its specific combination of a cyclopropylidene core and phenylthio substituents. This structure imparts distinct chemical properties, such as increased stability and reactivity, which differentiate it from other similar compounds .
Properties
CAS No. |
56728-02-0 |
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Molecular Formula |
C22H20S |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(1-methyl-2,2-diphenylcyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C22H20S/c1-21(23-20-15-9-4-10-16-20)17-22(21,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16H,17H2,1H3 |
InChI Key |
DKKGXIJGZVZJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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